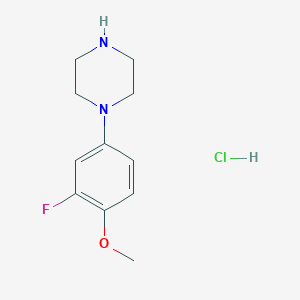

1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride

Descripción general

Descripción

1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride is a piperazine derivative . The physiological and toxicological properties of this compound are not known . It has a molecular formula of C11H16ClFN2O and an average mass of 246.709 Da .

Synthesis Analysis

There are several synthetic routes for piperazine derivatives. The most common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis

The InChI code for 1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride is1S/C11H15FN2O.ClH/c1-15-11-3-2-9(8-10(11)12)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H . Physical And Chemical Properties Analysis

1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride is a powder with a molecular weight of 246.71 .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride has been involved in the synthesis of various compounds with potential therapeutic applications. For instance, it has been used in the synthesis of serotonin-selective reuptake inhibitors (SSRIs) with potentially improved adverse reaction profiles, contributing to research in antidepressants (Dorsey et al., 2004).

Development of Therapeutic Agents

This compound plays a role in the development of long-acting agents for the treatment of conditions such as cocaine abuse. Research has focused on creating optically pure hydroxylated derivatives, showing significant enantioselectivity in their interactions with various transporters (Hsin et al., 2002).

Scale-Up Synthesis

Large-scale synthesis of related compounds, such as dopamine uptake inhibitors, highlights the importance of 1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride in pharmaceutical manufacturing. This includes improvements in yield and environmental considerations (Ironside et al., 2002).

Fluorescent Ligand Development

The compound has been utilized in the synthesis of environment-sensitive fluorescent ligands, especially for receptors like human 5-HT1A receptors. This application is significant in biological imaging and receptor studies (Lacivita et al., 2009).

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride contributes to the development of non-nucleoside HIV-1 reverse transcriptase inhibitors, an important area in HIV research (Romero et al., 1994).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mecanismo De Acción

Target of Action

The primary targets of 1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride are the serotonergic and dopaminergic systems . These systems play crucial roles in regulating mood, cognition, and behavior.

Mode of Action

1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride interacts with its targets by exhibiting antagonistic properties . This means it binds to the receptors in these systems and inhibits their activity. The compound’s interaction with these targets results in changes in neurotransmitter levels, which can lead to alterations in mood and behavior.

Biochemical Pathways

It is assumed to affect the serotonergic and dopaminergic pathways due to its antagonistic properties . These pathways are involved in a variety of physiological processes, including mood regulation, reward, and cognition.

Pharmacokinetics

The piperazine moiety is known to be used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule .

Result of Action

Due to its antagonistic properties on the serotonergic and dopaminergic systems, it is assumed to have euphoric, stimulant properties comparable to those produced by amphetamine .

Propiedades

IUPAC Name |

1-(3-fluoro-4-methoxyphenyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O.ClH/c1-15-11-3-2-9(8-10(11)12)14-6-4-13-5-7-14;/h2-3,8,13H,4-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSLBRCKMESXOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCNCC2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluoro-4-methoxyphenyl)piperazine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

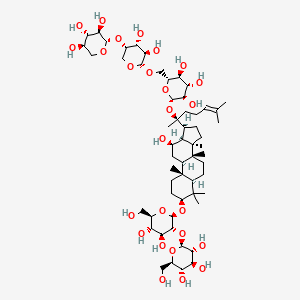

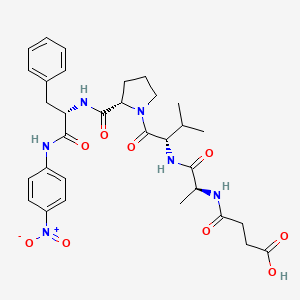

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-{3-[(cyclopentylmethyl)amino]propyl}carbamate hydrochloride](/img/structure/B1447871.png)

![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanol](/img/structure/B1447877.png)

![5-({[5-(Trifluoromethyl)-2-furyl]methyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B1447886.png)

![2-((2R,4aR,6R,7R,8R,8aS)-6,8-Bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1447893.png)